molecular formula C20H28O3 B592650 4-Hydroxyisotretinoin CAS No. 75281-25-3

4-Hydroxyisotretinoin

Cat. No. B592650
CAS RN: 75281-25-3
M. Wt: 316.441
InChI Key: KGUMXGDKXYTTEY-FAOQNJJDSA-N
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Description

4-Hydroxyisotretinoin is a racemic compound with the molecular formula C20H28O3 and a molecular weight of 316.4345 . It is a metabolite of Isotretinoin, which is a retinoid derivative of vitamin A used in the treatment of severe recalcitrant acne .


Molecular Structure Analysis

The molecular structure of 4-Hydroxyisotretinoin consists of 20 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms . For a more detailed analysis of its molecular structure, you may refer to resources like ChemSpider .

Mechanism of Action

Target of Action

4-Hydroxyisotretinoin, a derivative of vitamin A, primarily targets retinoid receptors . These receptors play a crucial role in cell differentiation, survival, and apoptosis .

Mode of Action

It is known to interact with its targets, the retinoid receptors, leading to changes in cell cycle progression, cell differentiation, survival, and apoptosis . These actions result in a significant reduction in sebum production, which prevents the blockage of pores and growth of acne-causing bacteria .

Biochemical Pathways

4-Hydroxyisotretinoin affects several biochemical pathways. After enzyme-catalyzed degradation, 4-Hydroxyisotretinoin is metabolized via the 4-Hydroxyisotretinoin oxidase pathway to glycine . This process influences various downstream effects, including the reduction of sebum production and prevention of pore blockage .

Pharmacokinetics

4-Hydroxyisotretinoin is rapidly absorbed from the gastrointestinal tract, with an initial lag time of about 0.5–2 hours . It reaches steady-state concentrations within 10 days at certain doses . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of 4-Hydroxyisotretinoin’s action are primarily observed in its potent anti-acne effects. It reduces sebum production, prevents pore blockage, and inhibits the growth of acne-causing bacteria . Additionally, it has been associated with increased hair loss and telogen effluvium with long-term use in higher doses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxyisotretinoin. For instance, the compound’s anti-inflammatory properties make it a potentially applicable and versatile therapy for a wide variety of dermatologic conditions . Its efficacy can be influenced by factors such as the severity of the condition being treated, the patient’s overall health status, and other individual factors .

Safety and Hazards

Isotretinoin, from which 4-Hydroxyisotretinoin is derived, is associated with major risks in pregnancy and is therefore only available under the iPLEDGE program in the United States . It’s also associated with risks of psychiatric reactions and sexual dysfunction .

Future Directions

Recent studies suggest that isotretinoin, the parent compound of 4-Hydroxyisotretinoin, could potentially be used for a wide variety of dermatologic conditions beyond acne . Further prospective, randomized human trials are needed to clarify when and how to prescribe isotretinoin for maximum efficacy and safety .

properties

IUPAC Name

(2Z,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUMXGDKXYTTEY-FAOQNJJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75281-25-3
Record name 4-Hydroxyisotretinoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075281253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYISOTRETINOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68UKK8PG0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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